
3-(bromomethyl)-2,6-dichloro-5-methylpyridine
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Overview
Description
3-(Bromomethyl)-2,6-dichloro-5-methylpyridine is an organic compound belonging to the pyridine family It is characterized by a bromomethyl group attached to the third carbon of the pyridine ring, with two chlorine atoms at the second and sixth positions, and a methyl group at the fifth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(bromomethyl)-2,6-dichloro-5-methylpyridine typically involves the bromination of 2,6-dichloro-5-methylpyridine. One common method includes the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a free radical mechanism, where the bromine radical generated from NBS attacks the methyl group, leading to the formation of the bromomethyl derivative.
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors to ensure consistent reaction conditions and efficient heat management.
Chemical Reactions Analysis
Types of Reactions
3-(Bromomethyl)-2,6-dichloro-5-methylpyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding substituted pyridines.
Oxidation: The bromomethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding methyl derivative using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, sodium thiolate, or primary amines in polar aprotic solvents (e.g., dimethylformamide) under mild heating.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products Formed
Nucleophilic Substitution: Substituted pyridines with various functional groups.
Oxidation: 2,6-Dichloro-5-methylpyridine-3-carboxylic acid.
Reduction: 2,6-Dichloro-5-methylpyridine.
Scientific Research Applications
3-(Bromomethyl)-2,6-dichloro-5-methylpyridine has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: Potential precursor for the synthesis of bioactive compounds, including those with antimicrobial or anticancer properties.
Material Science: Utilized in the preparation of functionalized materials for electronic and optoelectronic applications.
Mechanism of Action
The mechanism of action of 3-(bromomethyl)-2,6-dichloro-5-methylpyridine depends on its specific application. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, facilitating the introduction of various nucleophiles. In biological systems, its activity would be determined by the nature of the substituents introduced and their interaction with biological targets.
Comparison with Similar Compounds
Similar Compounds
3-(Bromomethyl)pyridine: Lacks the chlorine and methyl substituents, making it less sterically hindered and potentially more reactive.
2,6-Dichloro-3-methylpyridine:
3-(Chloromethyl)-2,6-dichloro-5-methylpyridine: Similar but with a chloromethyl group instead of bromomethyl, which may influence its reactivity and the types of reactions it undergoes.
Uniqueness
3-(Bromomethyl)-2,6-dichloro-5-methylpyridine is unique due to the presence of both electron-withdrawing chlorine atoms and the electron-donating methyl group, which can influence its chemical reactivity and the types of reactions it can undergo. The bromomethyl group also provides a versatile handle for further functionalization, making it a valuable intermediate in organic synthesis.
Properties
CAS No. |
137520-78-6 |
---|---|
Molecular Formula |
C7H6BrCl2N |
Molecular Weight |
254.9 |
Purity |
95 |
Origin of Product |
United States |
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